1-(2-(2-fluorophenoxy)acetyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis information for this compound is not available, it’s worth noting that imidazole, a similar heterocyclic compound, was first synthesized from glyoxal and ammonia . Imidazole has become an important synthon in the development of new drugs .Molecular Structure Analysis
The molecular structure of this compound includes a five-membered heterocyclic moiety, similar to imidazole, which contains three carbon atoms, two nitrogen atoms, and four hydrogen atoms .Physical And Chemical Properties Analysis
This compound is likely a solid at room temperature, similar to imidazole . More specific physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
Synthetic Strategies and Medicinal Chemistry Applications
Synthesis of Fluorinated Beta-amino Acids : A study by Van Hende et al. (2009) explored synthetic strategies towards 3-fluoroazetidine-3-carboxylic acid, highlighting its potential as a building block in medicinal chemistry due to its cyclic fluorinated beta-amino acid structure. This compound could serve as a precursor or structural component in the synthesis of more complex molecules, including "1-(2-(2-fluorophenoxy)acetyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide" (Van Hende et al., 2009).
Design and Synthesis of Glucokinase Activators : Pfefferkorn et al. (2012) reported the identification and optimization of novel indazole and pyrazolopyridine based activators for the treatment of Type 2 diabetes, demonstrating the utility of azetidine carboxamides in the development of potent molecules with favorable preclinical pharmacokinetic properties and in vivo efficacy (Pfefferkorn et al., 2012).
Applications in Drug Discovery and Development
ACE Inhibitors from Hydroxy Indanone Derivatives : Vulupala et al. (2018) designed novel triazole derivatives as angiotensin-converting enzyme (ACE) inhibitors, showcasing the potential of structurally similar compounds to "1-(2-(2-fluorophenoxy)acetyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide" in the development of cardiovascular drugs (Vulupala et al., 2018).
Discovery of Selective Met Kinase Inhibitors : Schroeder et al. (2009) identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors, illustrating the relevance of azetidine carboxamides in targeting specific protein kinases for cancer therapy (Schroeder et al., 2009).
Eigenschaften
IUPAC Name |
1-[2-(2-fluorophenoxy)acetyl]-N-(1H-indazol-6-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O3/c20-15-3-1-2-4-17(15)27-11-18(25)24-9-13(10-24)19(26)22-14-6-5-12-8-21-23-16(12)7-14/h1-8,13H,9-11H2,(H,21,23)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGQURVREQVFSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=CC=CC=C2F)C(=O)NC3=CC4=C(C=C3)C=NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-Fluorophenoxy)acetyl]-N-(1H-indazol-6-YL)azetidine-3-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.